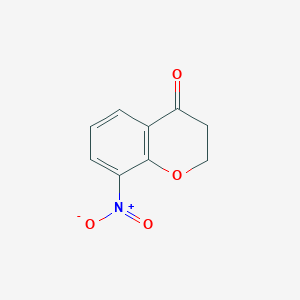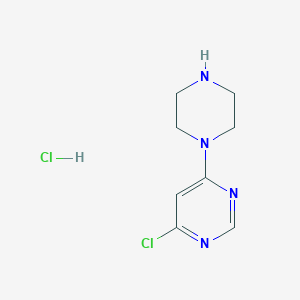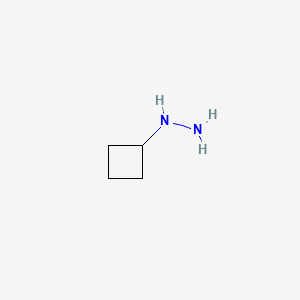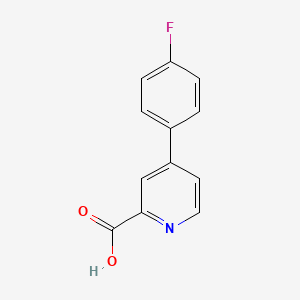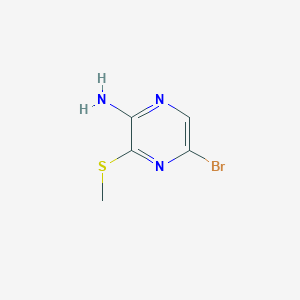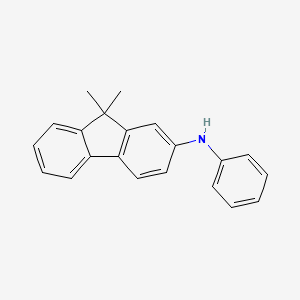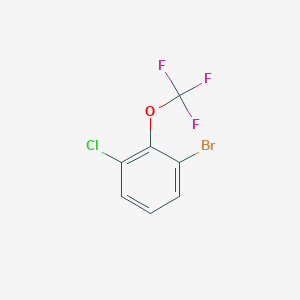
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is not directly mentioned in the provided papers, but its structural analogs and related compounds are discussed, which can provide insights into its potential reactivity and applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods suggest that the synthesis of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene could potentially be achieved through similar halogenation strategies or by adapting the conditions used for related compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be influenced by the substituents attached to the benzene ring. For instance, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue shows significant twisting due to steric interactions between the substituents . This implies that the molecular structure of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene could also exhibit unique conformations due to the presence of bulky halogen atoms and the electron-withdrawing trifluoromethoxy group.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be quite diverse. For example, 1-bromo-2-(trifluoromethoxy)benzene can undergo deprotonation with lithium diisopropylamide (LDA) to form phenyllithium intermediates, which can further react to form various products . Additionally, 1-bromo-1-chloro-2,2,2-trifluoroethane can add to allylaromatics in the presence of sodium dithionite, leading to conjugated dienes with a terminal CF3 group . These reactions highlight the potential for 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene to participate in similar organometallic and addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and electron-withdrawing groups can affect the compound's boiling point, solubility, and reactivity. The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that halogenated benzene derivatives can exhibit interesting photophysical properties . This suggests that 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene may also have unique physical and chemical properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Naphthalenes and Naphthols
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has been used in the generation of arynes, which are intermediates in the synthesis of naphthalenes and naphthols. This process involves treatment with lithium diisopropylamide (LDA) and further reactions leading to the production of these compounds. This approach demonstrates the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Metalation of Halobenzotrifluorides
The compound is also significant in the study of the metalation of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes. This process involves deprotonation adjacent to the halogen substituent and has been explored to understand positional ambiguities and establish site selectivities in chemical reactions (Mongin, Desponds, & Schlosser, 1996).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene, is a versatile starting material for organometallic synthesis. It has been used to prepare various organometallic compounds, indicating the potential of related compounds in this field (Porwisiak & Schlosser, 1996).
Halogenation Studies
The compound plays a role in halogenation studies, particularly in the controlled chlorination of trifluoromethoxybenzene to produce mono-, di-, tri-, and tetrachloro derivatives. This research provides insights into the halogenation process and the stability of halogenated products (Herkes, 1977).
Synthesis of Trifluoromethylated Compounds
In a unique reaction, 1-bromo-1-chloro-2,2,2-trifluoroethane reacts with trimethoxy-benzene to form trifluoromethyl-bis(trimethoxyphenyl)methane, showing the compound's role in synthesizing trifluoromethylated compounds (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYSMJKYXLKII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

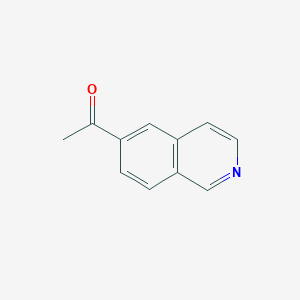

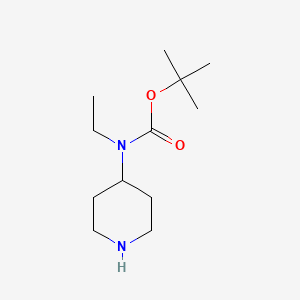
![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

